molecular formula C10H15N3 B15229161 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Cat. No.: B15229161
M. Wt: 177.25 g/mol
InChI Key: CKKZVXDRHWFPFL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrazole core substituted with a cyclopropylmethyl group at the N1 position and an amine group at the C4 position. The cyclopropylmethyl group is hypothesized to enhance metabolic stability and modulate lipophilicity, while the amine moiety may serve as a pharmacophore for target binding .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine

InChI

InChI=1S/C10H15N3/c11-9-3-4-10-8(9)5-12-13(10)6-7-1-2-7/h5,7,9H,1-4,6,11H2

InChI Key

CKKZVXDRHWFPFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=N2)C(CC3)N

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization Approach

A plausible route involves the use of a cyclopentadiene derivative (e.g., bicyclo[3.2.0]hept-2-en-6-one) reacted with a hydrazine derivative under acidic conditions. This method mirrors the synthesis of 2-(4-chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one, where a dihydropyrazolone intermediate undergoes cyclization.

Hypothetical Reaction Conditions

Component Specification
Starting Material Bicyclo[3.2.0]hept-2-en-6-one
Hydrazine Derivative Hydrazine hydrate
Solvent Dimethoxyethane (DME)
Catalyst HCl (0.1–1.0 M)
Temperature Reflux (85–90°C)
Reaction Time 4–8 hours

This approach could yield the tetrahydrocyclopenta[c]pyrazole skeleton, though regioselectivity challenges may arise due to competing [4+2] pathways.

Intramolecular Cyclization of α,β-Unsaturated Ketones

An alternative strategy employs α,β-unsaturated ketones bearing hydrazine moieties. For example, 1-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]butane-1,3-dione undergoes acid-catalyzed cyclization to form pyrazolone derivatives. Adapting this method:

  • Preparation of a cyclopentene-fused diketone precursor.
  • Treatment with hydrazine derivatives (e.g., methylhydrazine) in DME/HCl.
  • Isolation via ethyl acetate extraction and recrystallization.

Introduction of the Cyclopropylmethyl Group

Direct Alkylation of Pyrazol-4-amine

Post-formation of the pyrazole core, the cyclopropylmethyl group can be introduced via nucleophilic substitution. Using conditions similar to those in pyrazol-4-yl-heterocyclyl-carboxamide syntheses:

Representative Procedure

  • Dissolve tetrahydrocyclopenta[c]pyrazol-4-amine (1.0 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and cyclopropylmethyl bromide (1.2 equiv).
  • Heat at 60°C for 12 hours under N₂ atmosphere.
  • Purify via flash chromatography (SiO₂, EtOAc/hexane).

Critical Parameters

  • Base selection (K₂CO₃ vs. Cs₂CO₃) impacts reaction efficiency.
  • Solvent polarity must balance solubility and reactivity.

Reductive Amination Pathway

For improved regioselectivity, a ketone intermediate could undergo reductive amination with cyclopropylmethylamine:

  • Oxidize the 4-position to a ketone using PCC.
  • React with cyclopropylmethylamine in MeOH with NaBH₃CN.
  • Isolate via acid-base extraction.

Optimization Challenges and Mitigation Strategies

Regioselectivity in Cyclization

The formation of the cyclopenta[c]pyrazole system risks competing isomer formation. Lessons from US8436001B2 demonstrate that electron-withdrawing substituents on hydrazine derivatives (e.g., 4-chlorophenyl) favor desired regiochemistry.

Amine Functionalization Side Reactions

Primary amines are prone to over-alkylation. Patent data suggests using bulky bases (e.g., DIPEA) and controlled stoichiometry to minimize bis-alkylation.

Purification and Characterization

Crystallization Techniques

Recrystallization from dichloromethane/hexane mixtures, as employed in related pyrazolone syntheses, may effectively purify the target compound.

Analytical Data Comparison

While direct data for 1-(cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is limited, key spectral features can be inferred:

Technique Expected Signals
¹H NMR δ 0.2–0.6 (m, cyclopropane CH₂), δ 3.1–3.4 (m, NCH₂), δ 5.8–6.2 (pyrazole H)
MS (ESI+) m/z 204.2 [M+H]⁺ (calculated for C₁₁H₁₇N₃)

Scalability and Industrial Considerations

Batch processes described in US8436001B2 for gram-scale pyrazole syntheses recommend:

  • Continuous extraction systems to improve yield.
  • Catalytic hydrogenation as a greener alternative to stoichiometric reductants.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : The lack of direct literature on 1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine underscores the need for dedicated studies on its synthesis, pharmacokinetics, and biological activity.
  • The cyclopropylmethyl substituent warrants exploration for its unique steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step procedures, including cyclopropane functionalization and pyrazole ring formation. Key steps may include:

  • Cyclopropylmethyl introduction : Alkylation of intermediates using cyclopropylmethyl halides under basic conditions (e.g., cesium carbonate) .
  • Pyrazole ring closure : Cyclocondensation reactions with hydrazine derivatives, often catalyzed by copper(I) bromide or similar transition metals .
  • Amine group installation : Reductive amination or nucleophilic substitution, requiring precise pH and temperature control to avoid side reactions .
    Critical parameters include solvent choice (e.g., DMSO for polar aprotic conditions), temperature (35–140°C), and catalyst loading. Yields vary significantly with stoichiometric ratios; for example, excess cyclopropanamine improves alkylation efficiency but may require subsequent purification via column chromatography .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Standard analytical workflows include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane and pyrazole ring connectivity, with characteristic shifts for amine protons (δ 1.0–3.0 ppm) and cyclopropylmethyl groups (δ 0.3–1.2 ppm) .
  • Mass spectrometry (HRMS-ESI) : To verify molecular weight (e.g., m/z 238 [M+H]+^+ for related analogs) and detect isotopic patterns .
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Melting point analysis : Consistency with literature values (e.g., 104–107°C for structurally similar pyrazole amines) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer: Stability studies should assess:

  • Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stable up to 150°C for analogs in ).
  • Hydrolytic susceptibility : Accelerated stability testing in aqueous buffers (pH 1–12) to identify hydrolyzable motifs (e.g., amine groups prone to oxidation) .
  • Light sensitivity : UV-Vis spectroscopy under controlled irradiation to detect photodegradation products .
    Storage recommendations: Argon atmosphere at –20°C in amber vials to prevent oxidation and moisture uptake .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are applicable?

Methodological Answer: Enantioselective synthesis or resolution techniques include:

  • Chiral auxiliaries : Use of (1S,4S)- or (1R,4R)-cyclohexylamine precursors to control stereochemistry during cyclopropane functionalization .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate diastereomers .
  • Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents (e.g., (R)-limonene) to enrich enantiomeric excess (>90%) .
    Stereochemical validation requires circular dichroism (CD) or X-ray crystallography, as seen in for related cyclohexylamine derivatives.

Q. What computational strategies are effective for predicting biological target interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., kinase domains or GPCRs). Use PyMol for visualization of cyclopropylmethyl group interactions within hydrophobic pockets .
  • QSAR modeling : Develop regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts from analogs in and .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes, focusing on cyclopropane ring dynamics .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Methodological Answer: Systematic SAR studies involve:

  • Analog synthesis : Replace cyclopropylmethyl with bulkier groups (e.g., cyclohexyl) or electron-withdrawing substituents (e.g., fluoro) to modulate lipophilicity and binding affinity .
  • Biological assays :
    • Enzyme inhibition : IC50_{50} determination via fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .
    • Cellular uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells .
      Data from (tetrahydroindazolamine analogs) suggest that substituents on the pyrazole ring significantly alter cytotoxicity profiles (e.g., EC50_{50} shifts from nM to µM ranges).

Q. What strategies resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Meta-analysis : Cross-reference datasets using platforms like ChEMBL or PubChem, focusing on assay conditions (e.g., cell line variability, serum concentration) .
  • Dose-response normalization : Re-express activity data as pIC50_{50} or ΔΔG values to account for protocol differences .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and in vivo models (e.g., zebrafish toxicity assays) .

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